Acetylpyrrolidinecholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

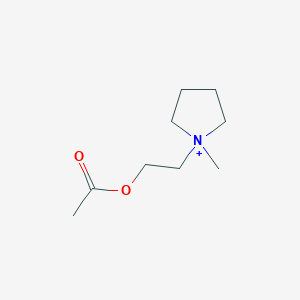

Acetylpyrrolidinecholine, also known as this compound, is a useful research compound. Its molecular formula is C9H18NO2+ and its molecular weight is 172.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Cholinergic System Modulation

Acetylpyrrolidinecholine is significant in modulating the cholinergic system, which is crucial for cognitive functions and memory. Research indicates that compounds targeting choline acetyltransferase (ChAT), an enzyme responsible for synthesizing acetylcholine, can enhance cholinergic signaling. This is particularly relevant in the treatment of neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD) where cholinergic dysfunction is prevalent .

- Mechanism of Action : this compound may act as an inhibitor of ChAT, thereby influencing acetylcholine levels in the brain. This modulation can potentially restore cognitive functions impaired by neurodegenerative diseases .

- Therapeutic Potential : The compound's ability to penetrate the blood-brain barrier (BBB) makes it a candidate for developing treatments aimed at enhancing cognitive function in patients with AD and other dementias .

Cancer Research

ChAT Inhibition and Cancer Cell Proliferation

Recent studies have highlighted the role of ChAT in cancer biology, suggesting that acetylcholine synthesis can promote cancer cell proliferation. This compound's inhibitory effects on ChAT may provide a dual benefit: reducing cholinergic signaling that supports tumor growth while simultaneously enhancing neuronal health .

- Case Studies : Investigations into novel ChAT inhibitors have shown promise in reducing tumor growth in preclinical models. For instance, compounds similar to this compound have demonstrated selective inhibition of ChAT activity, leading to decreased proliferation of colon cancer cells .

Therapeutic Interventions

Applications in Neurodegenerative Diseases

The therapeutic implications of this compound extend to its potential use as a biomarker for early diagnosis and monitoring of neurodegenerative diseases through positron emission tomography (PET) imaging. The identification of selective ChAT ligands can facilitate early diagnosis of AD, allowing for timely intervention .

- Clinical Trials : Ongoing clinical trials are exploring the efficacy of this compound-based therapies in improving cognitive function and slowing disease progression in patients with AD and related disorders. The focus is on optimizing these compounds to achieve higher selectivity and potency against ChAT while minimizing side effects associated with non-selective cholinergic agents .

Data Tables

| Application Area | Mechanism | Potential Outcomes |

|---|---|---|

| Neuropharmacology | ChAT inhibition | Enhanced cognitive function |

| Cancer Research | Inhibition of cholinergic signaling | Reduced cancer cell proliferation |

| Therapeutic Interventions | PET imaging biomarker development | Early diagnosis and monitoring of AD |

Propiedades

Número CAS |

54377-96-7 |

|---|---|

Fórmula molecular |

C9H18NO2+ |

Peso molecular |

172.24 g/mol |

Nombre IUPAC |

2-(1-methylpyrrolidin-1-ium-1-yl)ethyl acetate |

InChI |

InChI=1S/C9H18NO2/c1-9(11)12-8-7-10(2)5-3-4-6-10/h3-8H2,1-2H3/q+1 |

Clave InChI |

AMZJRURRCKEEGQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC[N+]1(CCCC1)C |

SMILES canónico |

CC(=O)OCC[N+]1(CCCC1)C |

Key on ui other cas no. |

54377-96-7 |

Sinónimos |

acetylpyrrolidinecholine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.